molecular formula C13H9F3N2OS B069964 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide CAS No. 175277-02-8

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide

Cat. No.: B069964
CAS No.: 175277-02-8
M. Wt: 298.29 g/mol
InChI Key: FGJWEIQVLMFFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide is a useful research compound. Its molecular formula is C13H9F3N2OS and its molecular weight is 298.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactions of N-thiobenzoyl-α-amino-acids and Related N-substituted Thiobenzamides with Trifluoroacetic Anhydride : This study explores the formation of 5-(2'-Benzamidoacyloxy)thiazoles through the reaction of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride, demonstrating applications in organic synthesis (Barrett, 1978).

  • Substituent Effects on the Hepatotoxicity of Thiobenzamide Derivatives in the Rat : This paper investigates the impact of substituents on thiobenzamide's hepatotoxicity, indicating its relevance in toxicology and drug safety studies (Hanzlik, Vyas, & Traiger, 1978).

  • Synthesis, Crystal Structure and Bioactivities of N-(2,6-Difluorobenzoyl)-N'-[5-(Pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea : This research focuses on the synthesis and characterization of a compound structurally similar to 4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide, with findings on its fungicidal activities, relevant in the field of agricultural chemistry (Song, Tan, & Wang, 2008).

  • 1,1'-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), a New Multidentate N-heterocyclic Biscarbene and Its Silver(I) Complex Derivative : This paper presents the synthesis of a complex compound that can be related to the study of coordination chemistry and potential applications in catalysis (Caballero et al., 2001).

  • Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities : This study delves into the synthesis and antimicrobial activities of compounds related to thiobenzamide, highlighting its relevance in the development of new antimicrobial agents (Bayrak et al., 2009).

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)9-3-6-11(18-7-9)19-10-4-1-8(2-5-10)12(17)20/h1-7H,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJWEIQVLMFFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380654
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-02-8
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-02-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Reactant of Route 5
Reactant of Route 5
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.